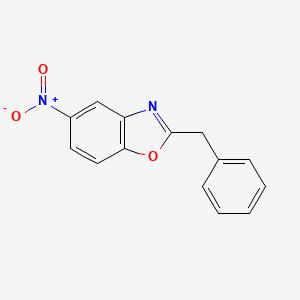

5-Nitro-2-benzylbenzoxazole

CAS No.:

Cat. No.: VC14190637

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10N2O3 |

|---|---|

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 2-benzyl-5-nitro-1,3-benzoxazole |

| Standard InChI | InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

| Standard InChI Key | FHZMNFWNVLNNHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a benzoxazole core (a fusion of benzene and oxazole rings) with a nitro group at the 5-position and a benzyl substituent at the 2-position. Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | 2-benzyl-5-nitro-1,3-benzoxazole |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Molecular Weight | 254.24 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N+[O-] |

| XLogP3-AA (Lipophilicity) | 3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The nitro group at C5 induces electron-withdrawing effects, polarizing the benzoxazole ring and enhancing reactivity in electrophilic substitutions .

Synthesis and Purification Strategies

Conventional Synthesis

The most widely reported method involves cyclocondensation of 2-amino-4-nitrophenol with phenylacetic acid derivatives in polyphosphoric acid (PPA) at 150–160°C . For example:

-

Step 1: React 2-amino-4-nitrophenol with phenylacetic acid in PPA for 2–4 hours.

-

Step 2: Neutralize the mixture with NaOH, extract with ethyl acetate, and purify via silica gel chromatography (yield: 66–91%) .

Catalytic Innovations

Recent advances employ magnetic nanoparticle-supported deep eutectic solvents (DES@MNP) to improve efficiency:

-

Conditions: Acetophenone, 2-nitrophenol, sulfur, and DABCO (1,4-diazabicyclo[2.2.2]octane) at 130°C for 16 hours.

Table 1: Comparative Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PPA-mediated cyclization | None | 150–160 | 66–75 | 85–90 |

| DES@MNP catalysis | Fe₃O₄ nanoparticles | 130 | 86–91 | >95 |

Spectroscopic Characterization

FT-IR and Raman Analysis

-

Nitro Group Stretching: Asymmetric (1530 cm⁻¹) and symmetric (1350 cm⁻¹) vibrations confirm nitro substitution .

-

Benzoxazole Ring: C=N stretching at 1528 cm⁻¹ (IR) and 1529 cm⁻¹ (Raman) .

NMR Spectroscopy

-

¹H NMR (CDCl₃): δ 4.10 (s, 2H, CH₂), 7.20–8.10 (m, 9H, aromatic protons) .

-

¹³C NMR: δ 162.5 (C=N), 148.2 (C-NO₂), 135.4–125.3 (aromatic carbons) .

UV-Vis Spectroscopy

Biological Activities and Mechanisms

Antimicrobial Activity

5-Nitro-2-benzylbenzoxazole exhibits broad-spectrum activity:

Table 2: Antimicrobial Efficacy (MIC Values)

Mechanistically, the nitro group generates reactive oxygen species (ROS), disrupting microbial DNA and proteins .

Antiparasitic Applications

Against Trypanosoma cruzi (Chagas disease):

Pharmacological and Toxicological Profiles

Pharmacokinetics

-

Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration .

-

Metabolism: Hepatic reduction of the nitro group to hydroxylamine intermediates .

Toxicity

Future Directions

Structural Optimization

-

Nitro Group Replacement: Sulfonamide or trifluoromethyl groups to reduce mutagenicity .

-

Combination Therapy: Synergy with benznidazole (79–91% parasitemia reduction) .

Drug Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume